molecular formula C4H2Br2N2 B1419067 3,5-Dibromopyridazine CAS No. 1196155-35-7

3,5-Dibromopyridazine

Cat. No. B1419067
M. Wt: 237.88 g/mol
InChI Key: DRNLOOKBPHONSJ-UHFFFAOYSA-N
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Description

3,5-Dibromopyridazine is a chemical compound with the molecular formula C4H2Br2N2 . It is used in various fields of chemistry due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromopyridazine is characterized by the presence of two bromine atoms and two nitrogen atoms in the pyridazine ring . The molecular weight of this compound is 237.88 Da .


Physical And Chemical Properties Analysis

3,5-Dibromopyridazine is a solid substance . It has a molecular weight of 237.88 Da . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

3,5-Dibromopyridazine has been a subject of interest in chemical synthesis and the development of new compounds. Hikawa and Yokoyama (2010) explored the synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines using 3,5-Dibromopyridazine, emphasizing the importance of palladium-catalyzed regioselective cross-coupling reactions (Hidemasa Hikawa & Y. Yokoyama, 2010). Similarly, Pabst and Sauer (1999) discussed the application of 3,5-Dibromopyridazine in the synthesis of oligopyridines, highlighting its role in creating new compounds through [4+2] cycloadditions (G. Pabst & J. Sauer, 1999).

Anticancer Research

In the realm of anticancer research, the derivative compounds of 3,5-Dibromopyridazine have shown promise. Won and Park (2010) synthesized a series of 3-allylthio-6-(mono or disubstituted) aminopyridazines, which demonstrated antiproliferative activities against various cancer cell lines, suggesting the potential of these compounds in chemotherapy (Y. Won & M. Park, 2010).

Antibacterial and Antiviral Applications

Kamiński et al. (2006) reported on the synthesis of pyridazines, including derivatives of 3,5-Dibromopyridazine, and their testing for antibacterial and antiviral activities, showcasing the broad potential of these compounds in various medical applications (J. Kamiński, R. Moo-Puc, R. Cedillo-Rivera, & Z. Kazimierczuk, 2006).

Other Applications

  • Pyridazine Azide Cyclisation : Allan et al. (2004) investigated the cyclisation reactions of pyridazine azide, including 3,5-Dibromopyridazine, contributing to our understanding of the chemical behavior and potential applications of these compounds in various synthesis processes (R. Allan et al., 2004).
  • Pharmaceutical Chemistry : Gidaspov, Bakharev, and Bulychev (2004) examined the synthesis and cytotoxic activity of 1,3,5-triazinyl-dinitroethanols and -dinitroethanes, incorporating knowledge of 3,5-Dibromopyridazine derivatives, contributing to the development of new therapeutic agents (A. Gidaspov, V. Bakharev, & Y. Bulychev, 2004).

Safety And Hazards

3,5-Dibromopyridazine is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future research directions for 3,5-Dibromopyridazine could involve exploring its potential applications in the field of organic photovoltaic materials and biologically active compounds . Additionally, more studies are needed to understand its chemical reactions and mechanism of action.

properties

IUPAC Name

3,5-dibromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-4(6)8-7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNLOOKBPHONSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657781
Record name 3,5-Dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromopyridazine

CAS RN

1196155-35-7
Record name 3,5-Dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromopyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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